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Compound of Interest

Compound Name: 1-Tert-butoxy-2-propanol

Cat. No.: B1216398

Spectroscopic Data of 1-Tert-butoxy-2-propanol:
A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Tert-butoxy-
2-propanol, a key solvent and intermediate in various chemical and pharmaceutical
applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data
acquisition.

Spectroscopic Data Summary

The spectroscopic data for 1-Tert-butoxy-2-propanol provides a unique fingerprint for its
molecular structure. This data is crucial for quality control, reaction monitoring, and structural
elucidation in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
an organic molecule.

H NMR (Proton NMR) Data
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The *H NMR spectrum of 1-Tert-butoxy-2-propanol exhibits distinct signals corresponding to
the different proton environments in the molecule. The chemical shifts (8) are reported in parts
per million (ppm) relative to a standard reference.

. Chemical Shift Lo . .
Signal Multiplicity Integration Assignment
(3, ppm)
a 1.15 Doublet 3H -CH(OH)CHs
b 1.20 Singlet 9H -OC(CHs)3
C 2.45 Broad Singlet 1H -OH
Doublet of
d 3.20 1H -OCHH-
Doublets
Doublet of
e 3.35 1H -OCHH-
Doublets
f 3.85 Multiplet 1H -CH(OH)CHs

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information about the different carbon environments.

Signal Chemical Shift (6, ppm) Assighment
1 20.5 -CH(OH)CH:s
2 27.5 -OC(CHs)3

3 66.0 -CH(OH)CH:s
4 73.0 -OC(CHs)3

5 76.5 -OCHa2-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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Wavenumber (cm~?) Intensity Assignment

3400 (broad) Strong O-H stretch (alcohol)
2970, 2930, 2870 Strong C-H stretch (alkane)
1365 Medium C-H bend (t-butyl group)
1190, 1080 Strong C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity Possible Fragment

59 High [M - CaHoO]* or [CH3CHOH]*
57 High [CaHo]*

45 Moderate [CH20H]*

41 Moderate [CsHs]*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above for a liquid sample like 1-Tert-butoxy-2-propanol.

NMR Spectroscopy

o Sample Preparation: A small amount of 1-Tert-butoxy-2-propanol (typically 5-25 mg) is
dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in
a5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane
(TMS), is added for calibration (& = 0.00 ppm).

» Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the spectrum is
typically acquired using a 300-500 MHz spectrometer. For 33C NMR, a higher number of
scans is usually required to obtain a good signal-to-noise ratio.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected,
and referenced to the TMS signal. Integration of the signals in the *H NMR spectrum is
performed to determine the relative number of protons.

IR Spectroscopy

Sample Preparation: For a neat liquid sample, a drop of 1-Tert-butoxy-2-propanol is placed
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an
FTIR spectrometer.

Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The
sample is then applied, and the sample spectrum is recorded. The instrument measures the
absorption of infrared radiation at different wavenumbers.

Data Processing: The final spectrum is typically presented as percent transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry

Sample Introduction: A small amount of the liquid sample is injected into the mass
spectrometer, often through a gas chromatograph (GC-MS) for separation and purification
before ionization.

lonization: The sample molecules are ionized, commonly using Electron lonization (El),
which involves bombarding the molecules with a high-energy electron beam.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Tert-butoxy-2-propanol.
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic data of 1-Tert-butoxy-2-propanol (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216398#spectroscopic-data-of-1-tert-butoxy-2-

propanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1216398?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

